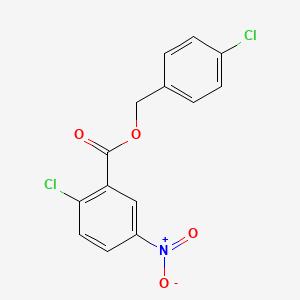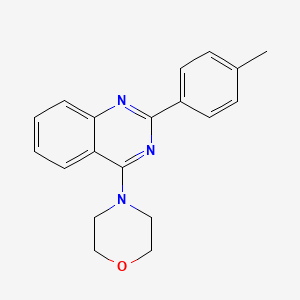
4-chlorobenzyl 2-chloro-5-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chlorobenzyl 2-chloro-5-nitrobenzoate is a chemical compound that belongs to the class of nitrobenzoates. It is widely used in scientific research for its unique properties, such as its ability to inhibit protein synthesis.
Mecanismo De Acción
The mechanism of action of 4-chlorobenzyl 2-chloro-5-nitrobenzoate involves the inhibition of protein synthesis. It binds to the ribosome, which is responsible for protein synthesis, and prevents the formation of peptide bonds between amino acids. This leads to the inhibition of protein synthesis and ultimately results in cell death.
Biochemical and Physiological Effects:
4-chlorobenzyl 2-chloro-5-nitrobenzoate has been shown to have various biochemical and physiological effects. It can induce apoptosis, or programmed cell death, in cancer cells. It can also cause cell cycle arrest, which prevents cancer cells from dividing and growing. Additionally, it can modulate the immune system by increasing the production of cytokines, which are responsible for regulating the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-chlorobenzyl 2-chloro-5-nitrobenzoate is its ability to inhibit protein synthesis, which makes it a valuable tool in the study of cancer and infectious diseases. However, it also has some limitations. It can be toxic to normal cells at high concentrations, which limits its use in vivo. Additionally, it can be difficult to dissolve in water, which can make it challenging to work with in some experiments.
Direcciones Futuras
There are several future directions for the study of 4-chlorobenzyl 2-chloro-5-nitrobenzoate. One area of research is the development of more efficient synthesis methods that can produce the compound in larger quantities. Another area of research is the study of its potential use in combination with other drugs to enhance its efficacy and reduce toxicity. Additionally, there is a need for further research on its mechanism of action and its potential use in the treatment of other diseases, such as autoimmune disorders.
Métodos De Síntesis
The synthesis of 4-chlorobenzyl 2-chloro-5-nitrobenzoate involves the reaction between 4-chlorobenzyl chloride and 2-chloro-5-nitrobenzoic acid in the presence of a base, such as triethylamine. The reaction is carried out in a solvent, such as dichloromethane, at room temperature under an inert atmosphere. The product is obtained by filtration and subsequent washing with a solvent, such as ether.
Aplicaciones Científicas De Investigación
4-chlorobenzyl 2-chloro-5-nitrobenzoate is widely used in scientific research for its ability to inhibit protein synthesis. It has been shown to be effective against various types of cancer cells, including lung, breast, and colon cancer. It is also used in the study of bacterial and viral infections, as it can inhibit the growth of bacteria and viruses.
Propiedades
IUPAC Name |
(4-chlorophenyl)methyl 2-chloro-5-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NO4/c15-10-3-1-9(2-4-10)8-21-14(18)12-7-11(17(19)20)5-6-13(12)16/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYVVHPVEQNJCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorobenzyl 2-chloro-5-nitrobenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![dimethyl 2-[(3-cyclopentylpropanoyl)amino]terephthalate](/img/structure/B5764544.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(5-isopropyl-4-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5764553.png)
![N-{4-[(1-hydroxycyclohexyl)ethynyl]benzoyl}-beta-alanine](/img/structure/B5764567.png)

![2-butyl-9-(methoxymethyl)-7-methyl-3-[(4-methylbenzylidene)amino]pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5764576.png)
![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]pyrrolidine](/img/structure/B5764584.png)

![1-[3-(4-methoxyphenyl)acryloyl]cyclohexyl acetate](/img/structure/B5764592.png)
![N,N-dimethyl-2-[(4-methyl-6-oxo-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-3-yl)oxy]acetamide](/img/structure/B5764598.png)

![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5764605.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5764610.png)
![3,4-dimethoxy-N'-[(4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5764616.png)
